(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H11BrN2O3 It is characterized by the presence of a bromine atom and a nitro group on a phenyl ring, which is further connected to a pyrrolidinyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Nitration: The starting material, 3-bromophenyl, undergoes nitration to introduce a nitro group at the 5-position, forming 3-bromo-5-nitrophenyl.
Acylation: The nitrated compound is then subjected to acylation with pyrrolidine and a suitable acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions to form the desired methanone linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: Formation of (3-Amino-5-nitrophenyl)(pyrrolidin-1-yl)methanone.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone is largely dependent on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the pyrrolidinyl group contribute to the compound’s binding affinity and specificity towards certain molecular targets, influencing its overall activity.
Comparison with Similar Compounds
- (3-Bromo-5-nitrophenyl)(morpholino)methanone
- (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone
- (3-Bromo-5-nitrophenyl)(morpholino)methanone
Comparison: (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. The pyrrolidinyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLWXHCGADWVNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650001 |
Source
|
Record name | (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-20-8 |
Source
|
Record name | (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.